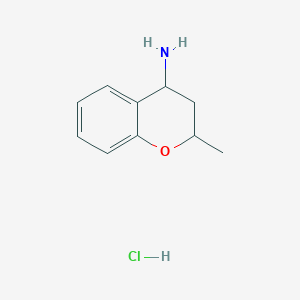
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
The synthesis of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reaction with Ammonia: The ketone group in 2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is reacted with ammonia or an amine to form the corresponding amine.
Hydrochloride Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt.
化学反应分析
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
科学研究应用
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets in the body:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, leading to its potential therapeutic effects.
相似化合物的比较
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be compared with other similar compounds:
2-methyl-3,4-dihydro-2H-1-benzopyran-4-one: This is the precursor in the synthesis of the amine hydrochloride.
3,4-dihydro-2H-1-benzopyran: A structurally similar compound with different functional groups.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Another benzopyran derivative with distinct biological activities .
生物活性
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride, commonly referred to as HU-210, is a synthetic compound belonging to the benzopyran family. Its unique structure features a benzopyran core combined with an amine functional group, which contributes to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C10H14ClNO, and it has a molecular weight of 199.68 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The compound has been shown to act as a full agonist at the 5-HT1A serotonin receptor, which plays a crucial role in mood regulation and anxiety . This interaction suggests potential applications in treating anxiety disorders.
Therapeutic Applications
Research indicates that this compound may have several therapeutic benefits:
- Anxiolytic Effects : Studies have demonstrated that derivatives of 2-methyl-3,4-dihydro-2H-1-benzopyran exhibit significant anxiolytic activity in vivo. Specifically, the compound (+)-9g has shown promising results in behavioral models .
- Anticancer Properties : The compound's structural features allow it to interact with cellular pathways involved in cancer progression. Preliminary studies suggest potential anticancer activity, although further research is needed to elucidate the specific mechanisms involved .
- Neuroprotective Effects : Investigations into the neuroprotective properties of this compound have indicated that it may help mitigate neurodegeneration through its action on specific neurotransmitter systems .
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potential of 2-methyl-3,4-dihydro-2H-1-benzopyran derivatives:
Synthesis Pathway
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzopyran Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amine Functionalization : Introduction of the amine group can be performed using standard amination techniques.
- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for improved solubility and stability.
属性
分子式 |
C10H14ClNO |
|---|---|
分子量 |
199.68 g/mol |
IUPAC 名称 |
2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H |
InChI 键 |
NUXKGXORZZZDFX-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=CC=CC=C2O1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















